4-Chloro-6-dimethylaminomethyl-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester
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Overview
Description
Ethyl 4-chloro-6-((dimethylamino)methyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-6-((dimethylamino)methyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Dimethylamino Methylation: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and formaldehyde.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-((dimethylamino)methyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chloro-6-((dimethylamino)methyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6-((dimethylamino)methyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-chloro-6-((dimethylamino)methyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate can be compared with similar compounds such as:
Ethyl 4-chloro-6-((methylamino)methyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate: Similar structure but with a methylamino group instead of a dimethylamino group.
Ethyl 4-chloro-6-((dimethylamino)methyl)-5-hydroxy-2-phenylbenzofuran-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
These comparisons highlight the unique features of Ethyl 4-chloro-6-((dimethylamino)methyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate, such as its specific functional groups and their impact on its chemical and biological properties.
Properties
CAS No. |
55878-90-5 |
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Molecular Formula |
C20H20ClNO4 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H20ClNO4/c1-4-25-20(24)16-15-14(26-19(16)12-8-6-5-7-9-12)10-13(11-22(2)3)18(23)17(15)21/h5-10,23H,4,11H2,1-3H3 |
InChI Key |
LGCMAHMPEBOPGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C(=C2)CN(C)C)O)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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